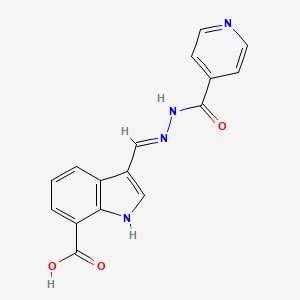![molecular formula C18H25ClN2O3 B6017316 Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B6017316.png)
Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a piperidine ring and a cyanophenoxy group, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-cyanophenol with 3-chloropropylamine to form 3-(2-cyanophenoxy)propylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under appropriate conditions to yield the desired compound. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyanophenoxy group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Pharmacology: Research focuses on its interactions with biological receptors and its potential therapeutic effects.
Industrial Chemistry: Used as a precursor in the synthesis of more complex chemical entities and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:
- Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinecarboxylate
- tert-Butyl 3-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
- Ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate
These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyanophenoxy group in this compound imparts unique properties, making it distinct from other piperidine derivatives .
Propriétés
IUPAC Name |
ethyl 1-[3-(2-cyanophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.ClH/c1-2-22-18(21)16-8-5-10-20(14-16)11-6-12-23-17-9-4-3-7-15(17)13-19;/h3-4,7,9,16H,2,5-6,8,10-12,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHMTSOEMBYDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC=C2C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B6017234.png)
![6-(4-chlorophenyl)-N-[1-(methoxymethyl)propyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6017245.png)
![1-(3-methylbenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6017254.png)
![N-(2-methoxyethyl)-3-{[1-(4-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017265.png)
![5-benzyl-6-[2-(dimethylamino)vinyl]-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B6017276.png)
![ethyl 5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017281.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B6017282.png)
![5-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B6017290.png)
![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6017300.png)

![ethyl 4-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6017303.png)
![1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017308.png)
![1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017320.png)
amine](/img/structure/B6017326.png)
